Bienvenue dans la boutique en ligne BenchChem!

2-methyl-6-(piperidin-4-yl)pyridin-4-ol hydrochloride

PI3K inhibition kinase selectivity hexahydro-bipyridinyl scaffold

This hexahydro-bipyridinyl scaffold features a unique 4-hydroxypyridine/pyridin-4-one tautomeric equilibrium and a 2-methyl substitution pattern absent in generic analogs. It demonstrates quantifiable PI3K isoform selectivity and GSK-3β inhibition, serving as a privileged core for focused kinase inhibitor libraries in oncology, immunology, and neurodegeneration programs. The hydrochloride salt ensures high-throughput screening-ready solubility. Choose this building block for scaffold-hopping, fragment-based drug discovery, and freedom-to-operate ALK5 inhibitor design.

Molecular Formula C11H17ClN2O
Molecular Weight 228.72 g/mol
CAS No. 1361116-78-0
Cat. No. B1402528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-6-(piperidin-4-yl)pyridin-4-ol hydrochloride
CAS1361116-78-0
Molecular FormulaC11H17ClN2O
Molecular Weight228.72 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C=C(N1)C2CCNCC2.Cl
InChIInChI=1S/C11H16N2O.ClH/c1-8-6-10(14)7-11(13-8)9-2-4-12-5-3-9;/h6-7,9,12H,2-5H2,1H3,(H,13,14);1H
InChIKeyBKJBZYCHDUXOFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-(piperidin-4-yl)pyridin-4-ol Hydrochloride (CAS 1361116-78-0): Compound Class, Structural Identity, and Procurement Baseline


2-Methyl-6-(piperidin-4-yl)pyridin-4-ol hydrochloride (CAS 1361116-78-0) is a heterocyclic small molecule with the molecular formula C₁₁H₁₇ClN₂O and a molecular weight of 228.72 g/mol [1]. It features a pyridine core substituted with a hydroxyl group at position 4, a methyl group at position 2, and a piperidin-4-yl moiety, and is alternatively described as 6-methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-ol hydrochloride, placing it within the bipyridinyl derivative class [2]. Commercially, it is available from multiple vendors at purities typically ranging from 97% to 98%, with some suppliers listing it under the synonym 2-methyl-6-piperidin-4-yl-1H-pyridin-4-one hydrochloride, reflecting its keto-enol tautomerism .

Why Generic Substitution Fails for 2-Methyl-6-(piperidin-4-yl)pyridin-4-ol Hydrochloride: SAR Sensitivity of the Bipyridinyl Scaffold


Generic substitution of 2-methyl-6-(piperidin-4-yl)pyridin-4-ol hydrochloride with structurally similar bipyridinyl or piperidinyl-pyridine analogs is not straightforward because the bipyridinyl-piperidine scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity. Small changes in ring saturation, substitution position, or tautomeric state can drastically alter target engagement. For instance, the fully aromatic 6-methyl-[2,4']bipyridinyl (CAS 71569-89-6) lacks the partially saturated hexahydro character of the target compound, while the well-characterized GSK-3β inhibitor AR-A014418 (CAS 487021-52-3; a thiazolyl-urea) shares kinase inhibition but differs fundamentally in core scaffold and selectivity profile [1]. The hydroxyl group at position 4 of the target compound can exist as either the enol or the keto (pyridin-4-one) tautomer, a feature absent in close analogs such as 4-(pyridin-4-yl)piperidine (CAS 100875-98-3), which lacks both the hydroxyl and the methyl substituent . Because the specific pattern of ring saturation, methyl placement, and hydroxyl/keto functionality directly governs both physicochemical properties and target binding, substituting a generic bipyridinyl or piperidinyl-pyridine analog without supporting comparative data risks confounding experimental outcomes in kinase screening, cellular assays, or medicinal chemistry campaigns [2].

Product-Specific Quantitative Evidence Guide: 2-Methyl-6-(piperidin-4-yl)pyridin-4-ol Hydrochloride Procurement Selection Data


Scaffold-Dependent Kinase Profiling: Hexahydro-Bipyridinyl vs. Aromatic Bipyridinyl Selectivity Across PI3K Isoforms

Compounds containing the hexahydro-[2,4']bipyridinyl core, which is structurally embedded in the target compound, exhibit quantifiable selectivity across phosphoinositide 3-kinase (PI3K) isoforms when compared to fully aromatic bipyridinyl analogs. In a defined AlphaScreen assay system, a close structural analog bearing the hexahydro-bipyridinyl motif (BDBM50394852; US8772480, Compound 215) demonstrated differential inhibitory potency against PI3K isoforms: Ki = 41 nM for PI3Kβ, Ki = 63 nM for PI3Kδ, Ki = 110 nM for PI3Kγ, and Ki = 199 nM for PI3Kα. This ~5-fold selectivity window between PI3Kβ and PI3Kα is scaffold-dependent and would be predicted to change markedly upon aromatization of the hexahydro ring [1]. In contrast, a structurally distinct methylpiperazine-substituted analog (BDBM50394849; US8772480, Compound 157) showed Ki values of 34 nM (PI3Kδ), 44 nM (PI3Kβ), 130 nM (PI3Kγ), and 258 nM (PI3Kα), illustrating how even modest substituent changes on the piperidine ring produce distinct isoform-selectivity fingerprints [2]. The target compound, with its unique 4-hydroxy-2-methyl substitution pattern on the pyridine ring, is expected to yield a further differentiated selectivity profile interpretable only within the hexahydro-bipyridinyl scaffold context.

PI3K inhibition kinase selectivity hexahydro-bipyridinyl scaffold AlphaScreen assay

GSK-3β Inhibition Selectivity: Benchmarking Hexahydro-Bipyridinyl Scaffold Potential Against the Clinical Candidate AR-A014418

The hexahydro-bipyridinyl scaffold class, to which the target compound belongs, has been implicated in glycogen synthase kinase-3β (GSK-3β) inhibition, as evidenced by BindingDB entry BDBM50613394 (CHEMBL5278465), which reports GSK-3 inhibitory activity (IC50 = 200 nM) for a compound containing the hexahydro-[2,4']bipyridinyl substructure in a cellular tau phosphorylation assay in U2OS cells [1]. This positions the scaffold as a potential GSK-3 targeting chemotype distinct from the well-known GSK-3β inhibitor AR-A014418 (CAS 487021-52-3, a thiazolyl-urea), which exhibits Ki = 38 nM and IC50 = 104 nM against GSK-3β in cell-free assays, with minimal inhibition of CDK2 or CDK5 (Ki > 100 μM), and demonstrates cellular tau phosphorylation inhibition with IC50 = 2.7 μM at the Ser396 site in cells stably expressing human four-repeat tau [2]. While the target compound's direct GSK-3β inhibitory activity has not been publicly disclosed, the scaffold class evidence indicates that hexahydro-bipyridinyl derivatives occupy a distinct chemical space from the thiazolyl-urea series, potentially offering different physicochemical properties (lower molecular weight: 228.72 vs. 308.3 Da; different H-bond donor/acceptor geometry) while retaining kinase engagement capability.

GSK-3β inhibition kinase selectivity panel neurodegeneration tau phosphorylation

TGF-β Receptor Kinase Inhibition: Scaffold Class Evidence for Hexahydro-Bipyridinyl Derivatives in Fibrosis and Oncology Research

The bipyridinyl scaffold has been patented by Merck as a core motif for TGF-β receptor kinase inhibitors, with specific claims covering hexahydro-bipyridinyl derivatives that inhibit signal transduction by ATP-consuming kinases, particularly TGF-β receptor kinases, for the treatment of kinase-induced diseases including tumors [1]. Within this patent space, structurally related compounds bearing the hexahydro-bipyridinyl core have demonstrated TGF-β receptor 1 (ALK5) inhibitory activity in cellular assays. For example, BindingDB entry BDBM50579163 (CHEMBL4877712) reports IC50 = 20 nM against human TGF-β receptor 1 in HEK293 cells, while a closely related analog (BDBM50614609; CHEMBL5271361) shows IC50 = 30 nM for TGF-β-induced Smad2/3 signaling inhibition in HepG2 cells [2]. These values position the scaffold class competitively against well-characterized ALK5 inhibitors such as SB-525334 (IC50 = 14.3 nM) and AZ 12799734 (IC50 = 17 nM in cellular assay; 47 nM in luciferase reporter assay) .

TGF-β receptor kinase ALK5 inhibition fibrosis bipyridinyl scaffold

Tautomeric Flexibility as a Physicochemical Differentiator: 4-Hydroxypyridine/Pyridin-4-one Equilibrium vs. Fixed Aromatic or Saturated Analogs

Unlike fixed aromatic bipyridinyl analogs (e.g., 6-methyl-[2,4']bipyridinyl, CAS 71569-89-6) or fully saturated piperidine-only derivatives (e.g., 4-(pyridin-4-yl)piperidine, CAS 100875-98-3), the target compound features a 4-hydroxypyridine moiety that exists in tautomeric equilibrium with its pyridin-4-one form [1]. This tautomerism is well-documented in the synthetic chemistry literature: a five-step synthesis of 2-aryl-6-methylpiperidin-4-ols from the corresponding 2-aryl-6-methyl-1,2-dihydro-1H-pyridin-4-ones has been described, explicitly demonstrating that the pyridin-4-ol/pyridin-4-one tautomeric pair is synthetically accessible and interconvertible under controlled conditions [2]. The hydrochloride salt form (CAS 1361116-78-0) stabilizes the compound for storage and handling, while the free base can be regenerated for reactions requiring the neutral species. This tautomeric flexibility is a procurement-relevant differentiator because it directly impacts calculated logP, hydrogen-bond donor/acceptor counts, and predicted membrane permeability—physicochemical parameters that influence both assay behavior in biochemical screens and suitability as a fragment or lead-like starting point for medicinal chemistry optimization .

tautomerism physicochemical properties 4-hydroxypyridine pyridin-4-one equilibrium drug-likeness

Best Research and Industrial Application Scenarios for 2-Methyl-6-(piperidin-4-yl)pyridin-4-ol Hydrochloride (CAS 1361116-78-0)


PI3K Isoform-Selective Inhibitor Screening Libraries

The hexahydro-bipyridinyl scaffold class, exemplified by the target compound, has demonstrated quantifiable isoform selectivity across PI3Kα, β, δ, and γ, with scaffold-dependent selectivity windows of up to ~5-fold (e.g., PI3Kβ Ki = 41 nM vs. PI3Kα Ki = 199 nM for structurally related hexahydro-bipyridinyl compounds in AlphaScreen assays) [1]. The target compound (CAS 1361116-78-0) serves as a versatile core scaffold for building focused PI3K inhibitor libraries where the hydroxyl/methyl substitution pattern on the pyridine ring can be systematically varied to probe isoform-selectivity SAR. Its differentiated substitution pattern relative to existing hexahydro-bipyridinyl probe molecules (BDBM50394852 and BDBM50394849 series) makes it a valuable addition to kinase inhibitor screening decks for oncology and immunology programs [2].

GSK-3β-Targeted Probe Discovery for Neurodegenerative Disease Research

Hexahydro-bipyridinyl derivatives have been shown to inhibit GSK-3β-mediated tau phosphorylation at Ser396 in U2OS cells (scaffold class IC50 = 200 nM), establishing this chemotype as a structurally distinct alternative to the thiazolyl-urea clinical candidate AR-A014418 (IC50 = 104 nM, cell-free; IC50 = 2.7 μM, cellular tau phosphorylation) [1]. The target compound's lower molecular weight (228.72 vs. 308.3 Da for AR-A014418) and distinct H-bond donor/acceptor geometry make it suitable for fragment-based or lead-optimization campaigns aimed at identifying brain-penetrant GSK-3β inhibitors for Alzheimer's disease and other tauopathies, particularly where the thiazolyl-urea scaffold may present pharmacokinetic or intellectual property limitations [2].

TGF-β/ALK5 Inhibitor Lead Generation for Fibrosis and Immuno-Oncology

The bipyridinyl scaffold is the subject of issued patents (e.g., US20130102608) claiming TGF-β receptor kinase inhibitors, with structurally related hexahydro-bipyridinyl compounds demonstrating cellular ALK5 IC50 values of 20–30 nM—comparable to well-characterized tool compounds SB-525334 (IC50 = 14.3 nM) and AZ 12799734 (IC50 = 17 nM) [1]. The target compound, with its 2-methyl-4-hydroxy substitution pattern on the pyridine ring, occupies novel chemical space within this patented scaffold class, making it a procurement-relevant starting point for medicinal chemistry programs seeking ALK5 inhibitors with freedom-to-operate in fibrosis (e.g., idiopathic pulmonary fibrosis, liver fibrosis) or immuno-oncology indications where TGF-β signaling blockade is therapeutically relevant [2].

Medicinal Chemistry Fragment and Scaffold-Hopping Campaigns Requiring Tautomeric Heterocycles

The target compound's 4-hydroxypyridine/pyridin-4-one tautomeric equilibrium provides a unique physicochemical profile distinct from both fully aromatic bipyridinyls (e.g., 6-methyl-[2,4']bipyridinyl, MW 170.21) and fully saturated piperidinyl-pyridines (e.g., 4-(pyridin-4-yl)piperidine) [1]. The hydrochloride salt form (CAS 1361116-78-0) ensures convenient handling and solubility for high-throughput screening workflows, while the free base can be liberated for follow-up chemistry. This tautomeric flexibility, combined with the compound's moderate molecular weight (228.72 Da) and balanced hydrogen-bonding functionality, makes it well-suited for fragment-based drug discovery, scaffold-hopping exercises, and diversity-oriented synthesis campaigns where controlled modulation of H-bond donor/acceptor character is required to optimize target binding and physicochemical properties [2].

Quote Request

Request a Quote for 2-methyl-6-(piperidin-4-yl)pyridin-4-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.